molecular formula C8H18ClNO3S B1379557 4-[(2-Hydroxypropyl)amino]-1lambda6-thiane-1,1-dione hydrochloride CAS No. 1797268-23-5

4-[(2-Hydroxypropyl)amino]-1lambda6-thiane-1,1-dione hydrochloride

Cat. No. B1379557
M. Wt: 243.75 g/mol
InChI Key: MQTBWABCFQMJIX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-[(2-Hydroxypropyl)amino]-1lambda6-thiane-1,1-dione hydrochloride, also known as 4-HPTA, is a water-soluble compound with a wide range of applications in biochemistry and physiological research. It has been used in various studies to investigate the biochemical and physiological effects of various compounds. 4-HPTA is produced synthetically and has a wide range of applications in biochemistry and physiological research.

Scientific Research Applications

Nitisinone and Tyrosine Pathway Disorders

Nitisinone, a compound used in the treatment of hereditary tyrosinaemia type 1 (HT-1), operates by interrupting tyrosine metabolism through the inhibition of 4-hydroxyphenylpyruvate dioxygenase (HPPD) (Lock, Ranganath, & Timmis, 2014). This mechanism suggests research into similar compounds could target other disorders of tyrosine metabolism, such as alkaptonuria (AKU), indicating a potential application area for compounds affecting tyrosine pathways.

Bisphosphonate Administration and Acute-phase Response

The administration of bisphosphonates, compounds structurally different but with a focus on bone metabolism and disorders, induces an acute-phase response in patients, demonstrating their significant biological activity and potential side effects (Adami et al., 1987). Research into compounds like "4-[(2-Hydroxypropyl)amino]-1lambda6-thiane-1,1-dione hydrochloride" might explore similar pathways for treating bone-related conditions or their acute-phase responses.

Tyrosinemia and Metabolism Disorders

Studies on the excretion of specific metabolites and defects in enzymes like 4-hydroxyphenylpyruvate dioxygenase indicate the critical role of metabolic pathways in conditions such as transient tyrosinemia (Niederwieser, Wadman, & Danks, 1978). Investigating compounds with action on similar metabolic pathways may offer therapeutic options for metabolic disorders.

Hydroxychloroquine and Cardiotoxicity

Research into hydroxychloroquine's cardiotoxic effects, a compound used in treating rheumatological disorders, underscores the importance of understanding the side effects of bioactive compounds (Joyce, Fabre, & Mahon, 2013). This highlights the potential research necessity for "4-[(2-Hydroxypropyl)amino]-1lambda6-thiane-1,1-dione hydrochloride" in terms of safety and side effect profiles.

properties

IUPAC Name

1-[(1,1-dioxothian-4-yl)amino]propan-2-ol;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H17NO3S.ClH/c1-7(10)6-9-8-2-4-13(11,12)5-3-8;/h7-10H,2-6H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MQTBWABCFQMJIX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CNC1CCS(=O)(=O)CC1)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H18ClNO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.75 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-[(2-Hydroxypropyl)amino]-1lambda6-thiane-1,1-dione hydrochloride

CAS RN

1797268-23-5
Record name 4-[(2-hydroxypropyl)amino]-1lambda6-thiane-1,1-dione hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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